Cupro-cupric sulfate dihydrate

mixed-valence compounds copper sulfite spectroscopy

Cupro-cupric sulfate dihydrate (Chevreul's salt, copper(I,II) sulfite dihydrate, Cu₂SO₃·CuSO₃·2H₂O) is a stable mixed-valence copper sulfite in which both Cu(I) and Cu(II) oxidation states coexist in a single crystalline phase. It appears as a brick-red microcrystalline powder or prismatic crystals with a density of 3.57 g/cm³, is practically insoluble in water and ethanol, but dissolves in aqueous ammonia and hydrochloric acid, decomposing in boiling water.

Molecular Formula Cu3H4O8S2
Molecular Weight 386.8 g/mol
CAS No. 13814-81-8
Cat. No. B12707079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCupro-cupric sulfate dihydrate
CAS13814-81-8
Molecular FormulaCu3H4O8S2
Molecular Weight386.8 g/mol
Structural Identifiers
SMILESO.O.[O-]S(=O)[O-].[O-]S(=O)[O-].[Cu+].[Cu+].[Cu+2]
InChIInChI=1S/3Cu.2H2O3S.2H2O/c;;;2*1-4(2)3;;/h;;;2*(H2,1,2,3);2*1H2/q2*+1;+2;;;;/p-4
InChIKeyIJBZIISYIRGDFM-UHFFFAOYSA-J
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cupro-Cupric Sulfate Dihydrate (Chevreul's Salt) CAS 13814-81-8: A Mixed-Valence Copper Sulfite for Precision Research and Industrial Procurement


Cupro-cupric sulfate dihydrate (Chevreul's salt, copper(I,II) sulfite dihydrate, Cu₂SO₃·CuSO₃·2H₂O) is a stable mixed-valence copper sulfite in which both Cu(I) and Cu(II) oxidation states coexist in a single crystalline phase [1]. It appears as a brick-red microcrystalline powder or prismatic crystals with a density of 3.57 g/cm³, is practically insoluble in water and ethanol, but dissolves in aqueous ammonia and hydrochloric acid, decomposing in boiling water [2]. This compound differs fundamentally from common single-valence copper salts (e.g., CuSO₄·5H₂O, Cu₂O) by virtue of its stable mixed-valence electronic structure, which confers distinct spectroscopic, thermal, and reactivity properties relevant to catalyst design, photocatalytic applications, and hydrometallurgical copper recovery.

Why Copper Sulfate Pentahydrate or Cuprous Oxide Cannot Substitute Cupro-Cupric Sulfate Dihydrate in Critical Applications


Cupro-cupric sulfate dihydrate is not interchangeable with copper(II) sulfate pentahydrate or other common copper salts because its defining feature—the stable coexistence of Cu(I) and Cu(II) within the same lattice—is absent from single-valence alternatives. This mixed-valence state drives a >1000-fold difference in aqueous solubility (practically insoluble vs. 317 g/L for CuSO₄·5H₂O at 20°C) [1][2], a ~53°C higher thermal decomposition threshold, and unique intervalence charge-transfer optical properties that single-valence analogs cannot replicate. In hydrometallurgical copper recovery, only Chevreul's salt enables the acetonitrile-water dissolution pathway to generate concentrated cuprous sulfate solutions suitable for thermal disproportionation to high-purity copper powder [3]. Generic copper salts fail in each of these application-specific performance dimensions, making informed procurement essential.

Product-Specific Quantitative Evidence Guide: Cupro-Cupric Sulfate Dihydrate (CAS 13814-81-8) Differentiation Data


Stable Mixed-Valence Cu(I)/Cu(II) Electronic Structure Confirmed by XPS, Magnetic Susceptibility, and EPR

Chevreul's salt is one of the few copper compounds that stably retains both Cu(I) and Cu(II) oxidation states at ambient conditions. In contrast to copper(II) sulfate pentahydrate (exclusively Cu(II)) and copper(I) sulfite hemihydrate/Etard's salt (exclusively Cu(I)), X-ray photoelectron spectroscopy (XPS) of Chevreul's salt reveals two chemically distinct copper environments: Cu(I) in distorted tetrahedral coordination and Cu(II) in distorted octahedral coordination [1]. Magnetic susceptibility measurements and EPR spectroscopy consistently validate the mixed-valence formulation (Cu⁺)₂SO₃·Cu²⁺SO₃·2H₂O, with an intervalence charge-transfer transition energy of 23,500 cm⁻¹ [1]. This stable mixed-valence state is absent in all common single-valence copper salts.

mixed-valence compounds copper sulfite spectroscopy magnetic properties

Near-Zero Aqueous Solubility vs. Copper Sulfate Pentahydrate: >1000-Fold Difference Enabling Controlled-Release Formulations

Cupro-cupric sulfate dihydrate is practically insoluble in water and ethanol, whereas copper(II) sulfate pentahydrate (the most widely procured copper salt) exhibits a water solubility of 317 g/L at 20°C [1][2]. This represents a difference exceeding three orders of magnitude. Unlike CuSO₄·5H₂O, which releases Cu²⁺ ions rapidly upon dissolution, Chevreul's salt remains insoluble under neutral pH conditions, releasing copper ions only upon exposure to acidic environments or complexing agents such as aqueous ammonia or HCl [1]. This solubility profile is characteristic of 'fixed copper' fungicides and contrasts sharply with highly soluble copper salts that carry elevated phytotoxicity risk .

solubility copper fungicide formulation controlled release

Thermal Stability up to 200°C: ~53°C Higher Decomposition Threshold vs. Copper Sulfate Pentahydrate

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) demonstrate that Cupro-cupric sulfate dihydrate and its isostructural analogues remain thermally stable up to 200°C before the onset of decomposition [1]. In contrast, copper(II) sulfate pentahydrate begins stepwise dehydration at temperatures as low as 45–63°C, losing two water molecules by 63°C, two more by 109°C, and undergoing complete dehydration and structural transformation by 200°C [2][3]. This ~53°C difference in the temperature at which structural integrity is first compromised is critical for processes involving thermal cycling or elevated-temperature catalysis.

thermal stability thermogravimetry DSC copper sulfite

Mesocrystalline Microsphere Morphology Delivers Complete Photocatalytic Degradation of Multiple Dye Classes Under UV Irradiation

Cu₂SO₃·CuSO₃·2H₂O can be prepared as mesocrystalline microspheres with a core–shell architecture via a facile acetic acid-mediated method [1]. These microspheres exhibit high photocatalytic activity under UV light irradiation, achieving complete decomposition of rhodamine B (RhB), acid fuchsin, thymol blue, and methylene blue (MB), and 94% degradation of methyl orange (MO) [1]. Furthermore, the high photocatalytic performance is retained after several cycling runs [1]. While a direct quantitative head-to-head comparison against TiO₂ P25 under identical conditions is not available within the same study, cross-study comparison with literature values for TiO₂ (typically 70–90% MO degradation under similar UV conditions) suggests competitive performance [2], with the additional advantage of a reusable copper-based catalytic scaffold.

photocatalysis dye degradation mesocrystalline water treatment

99.92% Copper Precipitation Efficiency from Leach Solutions: Quantitative Advantage over Conventional Cementation and Electrowinning

In hydrometallurgical copper recovery, Chevreul's salt precipitation achieves 99.92% copper removal from leach solutions under optimized conditions (62°C, pH 3, 600 rpm stirring, 12 min reaction time) [1]. This performance exceeds that of conventional cementation with iron, which typically leaves higher residual copper concentrations and introduces iron contamination, and avoids the high capital and energy costs of electrowinning [2]. The precipitated Chevreul's salt can subsequently be dissolved in acetonitrile-water (41% v/v AN/H₂O, 65°C, pH 2.5) to yield cuprous sulfate solutions containing up to 35 g/L Cu⁺ at 50°C, which are suitable for thermal disproportionation to produce copper powder of 99.85% purity [2][3].

hydrometallurgy copper recovery precipitation Chevreul's salt

Best Research and Industrial Application Scenarios for Cupro-Cupric Sulfate Dihydrate (CAS 13814-81-8)


Photocatalytic Degradation of Organic Dyes in Wastewater Treatment Research

The mesocrystalline microsphere morphology of Cu₂SO₃·CuSO₃·2H₂O, which achieves complete degradation of rhodamine B, acid fuchsin, thymol blue, and methylene blue, and 94% degradation of methyl orange under UV irradiation with retained activity over multiple cycles [1], makes this compound suitable for research programs developing copper-based heterogeneous photocatalysts for textile and industrial wastewater treatment. Its mixed-valence Cu(I)/Cu(II) structure may offer distinct redox pathways compared to single-valence copper oxides or TiO₂-based systems.

Hydrometallurgical Copper Recovery and High-Purity Copper Powder Production

Chevreul's salt is uniquely suited as an intermediate in hydrometallurgical copper recovery circuits. The demonstrated 99.92% copper precipitation efficiency from leach solutions [1], combined with its selective solubility in acetonitrile-water mixtures (up to 35 g/L Cu⁺ at 50°C) enabling thermal disproportionation to 99.85% pure copper powder [2][3], offers a lower-energy alternative to electrowinning for operations processing oxidized copper ores or chalcopyrite concentrates.

Fixed-Copper Agricultural Fungicide for Grape Vine Disease Management

The near-zero water solubility of Cupro-cupric sulfate dihydrate categorizes it as a 'fixed copper' fungicide, providing prolonged residual disease control with reduced phytotoxicity risk compared to highly soluble copper sulfate pentahydrate [1][2]. Its historical and current use as a fungicide for grape vines (Vitis vinifera) [3] supports its procurement for agricultural research on copper-based disease management in viticulture, particularly where lower copper ion release rates are desirable for environmental and regulatory compliance.

Copper Catalyst for Photopolymeric Positive Photoresists

A 1987 Polish patent described the use of Chevreul's salt as a copper catalyst in the formulation of photopolymeric positive photoresists [1]. The compound's mixed-valence state may provide unique photoinitiation or redox mediation properties in polymer resist chemistry, supporting its continued procurement for specialty electronic materials research and development.

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